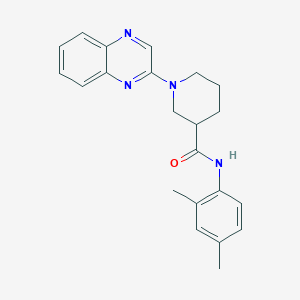![molecular formula C20H26N6O3S B2588649 1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-62-7](/img/structure/B2588649.png)
1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C20H26N6O3S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Quinoline derivatives containing an azole nucleus, which may include compounds structurally related to the one , have been synthesized and evaluated for their antimicrobial activity. These compounds showed good to moderate activity against a variety of microorganisms, highlighting their potential as antimicrobial agents (Özyanik et al., 2012). Additionally, novel 1H-1,2,3-triazole-4-carboxamides demonstrated moderate to good antimicrobial activities against primary pathogens, including both bacterial and fungal strains, suggesting their use as promising antimicrobial agents (Pokhodylo et al., 2021).
Antiproliferative and Pharmacological Properties
Compounds structurally similar to the queried chemical have shown potent antiproliferative effects against various cancer cell lines. This suggests their potential utility as anticancer agents, with some derivatives outperforming known compounds like imiquimod in terms of effectiveness (Kaneko et al., 2020). Furthermore, a study on 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates and 3-hydroxyquinazoline-2,4-diones revealed their potent AMPA receptor antagonistic properties, which could be explored for therapeutic applications in treating conditions related to the AMPA receptor (Catarzi et al., 2010).
Synthesis and Reactivity
Research on the synthesis and reactivity of compounds related to the queried chemical has led to the development of various derivatives with potential biological activities. Studies have focused on the preparation of triazoloquinazolinium betaines and molecular rearrangements, offering insights into the chemical behaviors and applications of these compounds in further scientific investigations (Crabb et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been found to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.
Mode of Action
The compound 1-((2-amino-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing disruptions in the DNA structure and affecting its function.
Biochemical Pathways
Dna intercalation can disrupt various cellular processes, including dna replication and transcription, potentially leading to cell death . This suggests that the compound may have anti-proliferative effects, particularly in cancer cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with DNA. By intercalating with DNA, the compound can disrupt critical cellular processes such as DNA replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Eigenschaften
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-11(2)8-22-17(28)13-5-6-14-15(7-13)26-19(25(18(14)29)9-12(3)4)23-24-20(26)30-10-16(21)27/h5-7,11-12H,8-10H2,1-4H3,(H2,21,27)(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHYZSYLHFRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)N)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

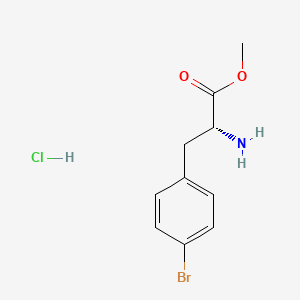
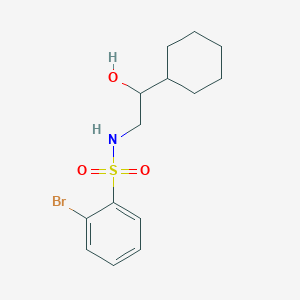
![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2588571.png)
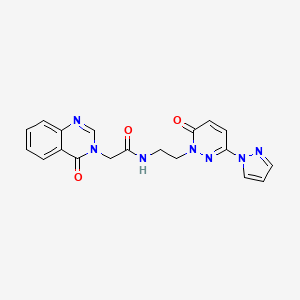

![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
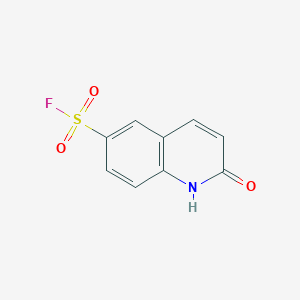
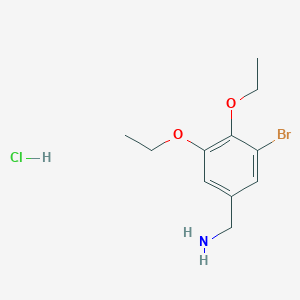
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)
